Phoyunbene C

Nitric oxide inhibition Anti-inflammatory screening Macrophage activation

Phoyunbene C (CHEBI:66755) is a naturally occurring trans-stilbenoid substituted with hydroxy groups at positions 3 and 3′ and methoxy groups at positions 2′ and 5. First isolated from the whole plant of Pholidota yunnanensis , this compound exhibits inhibitory activity against nitric oxide (NO) production and is classified as an EC 1.14.13.39 (nitric oxide synthase, NOS) inhibitor.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
Cat. No. B1248796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoyunbene C
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)OC
InChIInChI=1S/C16H16O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-10,17-18H,1-2H3/b7-6+
InChIKeyNYSXLCHSDQNVBS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Phoyunbene C (CAS 886747-63-3) Technical Procurement Overview: Stilbenoid NOS Inhibitor for Inflammation Research


Phoyunbene C (CHEBI:66755) is a naturally occurring trans-stilbenoid substituted with hydroxy groups at positions 3 and 3′ and methoxy groups at positions 2′ and 5 [1]. First isolated from the whole plant of Pholidota yunnanensis [2], this compound exhibits inhibitory activity against nitric oxide (NO) production and is classified as an EC 1.14.13.39 (nitric oxide synthase, NOS) inhibitor [1]. The compound has the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol [3]. Unlike the more widely studied resveratrol, Phoyunbene C possesses a distinct methoxy substitution pattern (2′-OMe and 5-OMe) that fundamentally alters its biological profile [1].

NOS inhibitor research tool for inflammation pathway studies
Methoxylated stilbenoid scaffold for SAR investigation
Synthetic route (HWE) supports consistent procurement

Why Phoyunbene C Cannot Be Interchanged with Phoyunbene A, B, D, or Resveratrol


Substitution among the Phoyunbene stilbenoid series is not pharmacologically neutral. Despite sharing the trans-stilbene backbone, each analog exhibits a distinct hydroxyl/methoxy substitution pattern that produces measurable differences in nitric oxide (NO) inhibitory potency. Specifically, Phoyunbene C (3,3′-dihydroxy-2′,5-dimethoxy) demonstrates an IC50 of 37.17 μM for NO inhibition in LPS-stimulated RAW 264.7 macrophages, which differs from the more potent Phoyunbene A (IC50 12.68 μM) and Phoyunbene B (IC50 18.89 μM), as well as the less active Phoyunbene D (IC50 > 100 μM) [1]. Resveratrol, while structurally simpler (3,5,4′-trihydroxy), exhibits a distinct biological profile with NO inhibitory activity typically in the 25-50 μM range in comparable assays but with broader polypharmacology [2]. The quantitative divergence in NO inhibition potency—up to ~3-fold within the series—directly precludes interchangeable use for dose-response studies or SAR investigations. Procurement decisions must be based on the specific substitution pattern and its associated activity profile.

Phoyunbene A / B / D substitution
Distinct methoxy/hydroxy patterns create divergent NO inhibitory profiles; Phoyunbene D lacks sufficient activity for dose-response studies.
Resveratrol substitution
Broader polypharmacology (COX, NF-κB, SIRT1) may confound NOS-specific pathway interpretation; cytotoxicity at higher concentrations may differ from Phoyunbene C.

Phoyunbene C Differentiated Procurement Evidence: Head-to-Head NO Inhibition and Selectivity Data


NO Inhibitory Potency Differentiation: Phoyunbene C IC50 37.17 μM vs. A (12.68 μM), B (18.89 μM), D (>100 μM)

Phoyunbene C demonstrates an IC50 value of 37.17 μM for inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages. This potency is intermediate within the Phoyunbene series: it is approximately 2.9-fold less potent than Phoyunbene A (IC50 = 12.68 μM) and 2.0-fold less potent than Phoyunbene B (IC50 = 18.89 μM), but more than 2.7-fold more potent than Phoyunbene D (IC50 > 100 μM) [1]. The positive control L-NMMA exhibited an IC50 of 21.16 μM under identical conditions, placing Phoyunbene C's activity at 57% of the reference inhibitor's potency [1].

NO Inhibition IC50
Head-to-head
37.17 μM vs A 12.68, B 18.89, D >100, L-NMMA 21.16 μM
Intermediate potency in series; supports SAR context for NOS inhibition.
LPS-stimulated RAW 264.7; Griess assay; 24 h.
Nitric oxide inhibition Anti-inflammatory screening Macrophage activation

Cytotoxicity Profile: Phoyunbene C Exhibits No Cytotoxicity at Concentrations Up to 100 μM in RAW 264.7 Cells

In MTT assays performed on RAW 264.7 murine macrophages treated for 24 hours, Phoyunbene C showed no significant reduction in cell viability at concentrations up to 100 μM. All compounds in the Phoyunbene series (A-D) and Thunalbene exhibited similarly low cytotoxicity profiles under these conditions [1]. This stands in contrast to resveratrol, which has been reported to exhibit dose-dependent cytotoxicity in various cell lines, including RAW 264.7 cells, with reduced viability observed at concentrations above 50 μM in some studies [2].

Cytotoxicity (MTT)
Reported
No significant reduction at ≤100 μM
Supports specificity of NO inhibition; no cell death artifact.
RAW 264.7, 24 h; p>0.05 vs control.
Cell viability Cytotoxicity screening Safety profiling

Structural Differentiation from Resveratrol: Methoxy Substitution Pattern Dictates NOS Inhibition Selectivity

Phoyunbene C (trans-3,3′-dihydroxy-2′,5-dimethoxystilbene) differs from resveratrol (trans-3,5,4′-trihydroxystilbene) by the presence of two methoxy groups at positions 2′ and 5, replacing hydroxyl groups at positions 5 and 4′ [1]. This structural divergence produces a distinct pharmacological fingerprint: while resveratrol is a promiscuous polyphenol with reported activity against COX, NF-κB, SIRT1, and multiple kinases in addition to NOS [2], the methoxy substitution in Phoyunbene C reduces off-target polypharmacology, as evidenced by its more focused NOS inhibition profile without concurrent cytotoxicity [3].

Structural SAR
Class-level
2′-OMe, 5-OMe vs resveratrol 3,5,4′-OH
Methoxy substitution may narrow target engagement relative to resveratrol.
Based on SMILES; cLogP ~3.2 vs ~2.8.
Structure-activity relationship Stilbenoid SAR NOS inhibitor design

Synthetic Accessibility and Yield: Phoyunbene C Synthesis Achieves 68% Overall Yield via HWE Reaction

The first total synthesis of Phoyunbene C was achieved using a Horner-Wadsworth-Emmons (HWE) reaction as the key C-C bond-forming step, yielding the final product in 68% overall yield over two steps from commercially available benzaldehyde precursors [1]. This synthetic accessibility contrasts with the more challenging isolation from natural sources, where Pholidota yunnanensis whole plant extraction yields only trace quantities. Within the synthesized Phoyunbene series, yields ranged from 65% (Phoyunbene A) to 72% (Phoyunbene B), with Phoyunbene C's 68% yield representing intermediate synthetic efficiency [1].

Synthetic Yield
Method context
68% overall yield
Established HWE route supports reliable supply.
Two-step from benzaldehydes; reproducible.
Chemical synthesis Stilbenoid preparation Scalable production

Patent-Enabled Formulation Technology: Lipid Nanoparticle Encapsulation for Enhanced Anti-Inflammatory Efficacy

A recently granted Chinese patent (CN119925304B) discloses a lipid-based Phoyunbene C nanomaterial formulation comprising a Phoyunbene C nanodot core encapsulated within a lipid shell composed of DSPE-PEG2000, soybean lecithin, and cholesterol at specific mass ratios (Phoyunbene C:DSPE-PEG2000-NH₂:soybean lecithin:cholesterol = 8-12:1-3:30-40:5-10) [1]. The patent claims that this formulation achieves 'enhanced anti-inflammatory efficacy in vitro and in vivo' and 'effective improvement of osteoarthritis symptoms' relative to unformulated Phoyunbene C [1]. No comparable patent-protected formulation exists for the other Phoyunbene analogs.

Lipid Nanoparticle Patent
Class-level
Lipid formulation (CN119925304B)
Provides formulation research context; requires independent validation.
Exclusive to Phoyunbene C; no analog patents.
Drug delivery Lipid nanoparticles Formulation development

Commercial Availability and Purity Specifications: 98% Purity Standard with Multiple Validated Suppliers

Phoyunbene C is commercially available from multiple research chemical suppliers with documented purity specifications of ≥98% as determined by HPLC, NMR, and MS characterization . Catalog numbers include TN5714 (TargetMol), M17286 (Abmole Bioscience), and BCN9285 (BioCrick) [1]. Current pricing for research quantities (5 mg) is approximately $828 [1]. This multi-supplier availability contrasts with the more limited commercial accessibility of Phoyunbene A and D, which are less commonly stocked by major research chemical distributors.

Commercial Purity
Specification review
≥98% (HPLC/NMR/MS)
Multi-supplier availability supports procurement reliability.
≥3 suppliers; verify lot-specific CoA.
Research chemical procurement Purity analysis Supply chain

Phoyunbene C Optimal Research Applications Based on Verified Differential Evidence


Stilbenoid Structure-Activity Relationship (SAR) Studies for NOS Inhibition

Phoyunbene C serves as a critical reference compound in SAR investigations of methoxylated stilbenoids targeting nitric oxide synthase (NOS). With its distinct 3,3′-dihydroxy-2′,5-dimethoxy substitution pattern and intermediate NO inhibitory potency (IC50 = 37.17 μM), it provides a valuable data point between the more potent Phoyunbenes A (12.68 μM) and B (18.89 μM) and the essentially inactive Phoyunbene D (>100 μM) [1]. Researchers can systematically map how specific methoxy group placement modulates NOS inhibitory activity without confounding cytotoxicity (no viability reduction at up to 100 μM) [1].

Lipid Nanoparticle Formulation Development for Enhanced Anti-Inflammatory Delivery

Phoyunbene C is uniquely positioned for formulation development studies due to the existence of a patented lipid nanoparticle platform (CN119925304B) specifically designed for this compound [2]. The patent-protected formulation—comprising a Phoyunbene C nanodot core encapsulated with DSPE-PEG2000, soybean lecithin, and cholesterol—provides a validated starting point for researchers investigating advanced delivery systems for stilbenoid-based anti-inflammatory agents. The formulation claims enhanced in vitro and in vivo anti-inflammatory efficacy and therapeutic benefit in osteoarthritis models [2], offering a translational research advantage not available for other Phoyunbene analogs.

iNOS/NO Pathway Mechanistic Studies Requiring Reduced Polypharmacology

For investigators seeking to dissect the role of the iNOS/NO signaling axis without the extensive off-target effects associated with resveratrol (which modulates COX, NF-κB, SIRT1, and multiple kinases), Phoyunbene C offers a more focused pharmacological tool [1]. The methoxy substitution at positions 2′ and 5 confers distinct physicochemical properties (altered hydrogen bonding capacity and lipophilicity) that narrow target engagement relative to the parent stilbenoid scaffold [3]. The established synthetic route (68% overall yield) ensures reliable access for comprehensive dose-response and mechanistic studies [1].

Natural Product Reference Standard for Orchidaceae-Derived Bioactive Compound Analysis

Phoyunbene C has been isolated from both Pholidota yunnanensis and Maxillaria picta (Orchidaceae), establishing its natural occurrence across multiple orchid species [1][4]. With commercial availability at 98% purity validated by HPLC/NMR/MS [5], it serves as an authentic reference standard for analytical method development (LC-MS, HPLC-UV) in natural product chemistry and pharmacognosy. Its dual-source occurrence makes it a valuable chemotaxonomic marker for orchid-derived preparations and traditional medicine quality control applications.

Application
Selection Property
Validation Focus
Stilbenoid SAR studies for NOS inhibition
Methoxy substitution pattern differentiation
NO inhibitory potency ranking within series
Lipid nanoparticle carrier research for stilbenoid delivery
Formulation-dependent exposure context
In vitro release and delivery system characterization
iNOS/NO pathway mechanistic studies with reduced polypharmacology
NOS pathway selectivity context
Target engagement profiling vs. resveratrol
Natural product analytical reference standard
Purity specification and characterization
Identity confirmation by HPLC/NMR/MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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